Enhanced SNAr Reactivity of Fluoro-Substituted Benzoates vs. Methoxy Analogs in Unprotected Nucleophilic Aromatic Substitution
In an uncatalyzed CO2Li-mediated SNAr reaction of unprotected benzoic acids with s-BuLi and PhLi, the fluoro-substituted substrate 7 proceeds efficiently, whereas the methoxy-functionalized benzoic acid 8 affords only moderate yields [1]. The fluorine atom facilitates nucleophilic displacement at the ortho position relative to the carboxylate group, a reactivity advantage critical for accessing biaryl and N-aryl anthranilic acid derivatives under mild, metal-free conditions [2].
| Evidence Dimension | SNAr reaction efficiency with s-BuLi and PhLi nucleophiles |
|---|---|
| Target Compound Data | Fluoro-substituted substrate 7 proceeds efficiently (quantitative yield data not explicitly tabulated in the open-access abstract; described qualitatively as 'efficiently' in peer-reviewed publication) |
| Comparator Or Baseline | Methoxy-functionalized benzoic acid 8 affords only moderate yields |
| Quantified Difference | Not explicitly quantified in available abstract; qualitative difference noted as 'efficiently' vs. 'moderate yields' |
| Conditions | Uncatalyzed CO2Li-mediated SNAr; unprotected 2-fluoro/methoxybenzoic acids; TMS shielding at C6; s-BuLi and PhLi nucleophiles |
Why This Matters
For synthetic chemists designing routes involving ortho-selective C–C or C–N bond formation, the fluorine atom confers a clear reactivity advantage over methoxy analogs, enabling higher-yielding, metal-free transformations.
- [1] Belaud-Rotureau M, Castanet AS, Nguyen TH, Mortier J. Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery. Australian Journal of Chemistry. 2016;69(3):307-313. View Source
- [2] Belaud-Rotureau M, Castanet AS, Nguyen TH, Mortier J. Substitution of the fluoro or methoxy group in unprotected 2-fluoro- and 2-methoxybenzoic acids to afford N-aryl and N-alkyl anthranilic acids. HAL Archive. 2011. View Source
